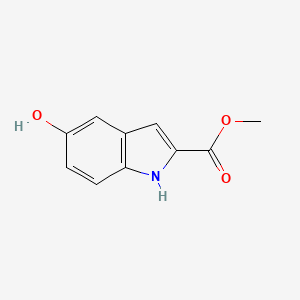

methyl 5-hydroxy-1H-indole-2-carboxylate

Overview

Description

Methyl 5-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Methyl 5-Hydroxy-1H-Indole-2-Carboxylate, also known as 5-Hydroxy-1H-indole-2-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they have significant molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis of indole derivatives can be influenced by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1H-indole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with an appropriate reagent to form the azidocinnamate ester, which is then refluxed in xylene to yield this compound . Another method involves the Nenitzescu reaction, which proceeds through intermediate compounds to produce the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroprotective Properties

Methyl 5-hydroxy-1H-indole-2-carboxylate has been investigated for its neuroprotective effects. It modulates pathways associated with oxidative stress and inflammation, suggesting therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may inhibit pro-inflammatory enzymes, thereby enhancing cellular resilience against oxidative damage.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of stroke, administration of this compound resulted in reduced neuronal death and improved functional recovery. The compound was shown to significantly decrease levels of inflammatory cytokines, reinforcing its potential as a neuroprotective agent.

1.2 Anticancer Potential

The indole structure is prevalent in many biologically active compounds, including anticancer agents. This compound serves as a precursor in synthesizing derivatives with potential antitumor activity. Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Synthesis of Antimitotic Compounds

A series of indole derivatives synthesized from this compound were evaluated for their antimitotic properties. One derivative showed an IC50 value of 5 μM against breast cancer cells, highlighting the compound's utility in developing new anticancer therapies .

Biochemical Applications

2.1 Enzyme Inhibition

Research indicates that this compound can interact with various enzymes, influencing their activity. Its binding affinity to specific targets suggests a modulatory role in critical biochemical pathways, particularly those involved in inflammation and cellular signaling .

Case Study: Integrase Inhibition

In studies focused on HIV treatment, derivatives based on this compound were designed to inhibit HIV integrase. One compound demonstrated significant inhibition with an IC50 value of 3.11 μM, showcasing the potential of indole derivatives in antiviral drug development .

Comparison with Similar Compounds

Similar Compounds

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

Ethyl 5-methylindole-2-carboxylate: Used in the synthesis of cannabinoid receptor antagonists.

5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral properties.

Uniqueness

Methyl 5-hydroxy-1H-indole-2-carboxylate is unique due to its specific hydroxyl group at the 5-position, which can influence its reactivity and biological activity.

Biological Activity

Methyl 5-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various chemical reactions involving indole derivatives. A notable method includes the refluxing of methyl azidoacetate with appropriate substrates to yield the desired product. The synthesis typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the indole ring structure .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Table 1 summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to standard chemotherapeutic agents like Doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | COLO 205 | 0.469 |

| This compound | COLO 205 | 0.374 |

| Doxorubicin | SK-MEL-2 | 1.472 |

| This compound | SK-MEL-2 | 0.629 |

| Doxorubicin | A549 | 0.499 |

| This compound | A549 | 2.709 |

| Doxorubicin | JEG-3 | 0.847 |

| This compound | JEG-3 | 0.310 |

The results indicate that this compound exhibits comparable or superior cytotoxicity against certain cancer cell lines compared to Doxorubicin, particularly in the COLO 205 and JEG-3 cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with DNA, particularly through minor groove binding, which enhances its cytotoxic potential. This compound's structure allows it to effectively insert into the DNA helix, leading to alkylation and subsequent cellular apoptosis .

Neuroprotective Properties

In addition to its anti-cancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in decreasing amyloid-beta pathology, which is crucial for developing therapeutic strategies against Alzheimer's .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Cancer Therapy : A study demonstrated that this compound effectively inhibited tumor growth in vivo, showcasing its potential as a chemotherapeutic agent.

- Neuroprotection : Another research effort indicated that this compound could enhance long-term potentiation (LTP) in hippocampal neurons, suggesting its role in cognitive function preservation .

- Antioxidant Activity : The compound exhibited significant radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .

Properties

IUPAC Name |

methyl 5-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)9-5-6-4-7(12)2-3-8(6)11-9/h2-5,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGDFBLWRNQZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51991-39-0 | |

| Record name | methyl 5-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.